molecular formula C16H9Cl B3050430 3-Chlorofluoranthene CAS No. 25911-51-7

3-Chlorofluoranthene

Cat. No.: B3050430
CAS No.: 25911-51-7
M. Wt: 236.69 g/mol
InChI Key: VFQKSZWWOKBPFF-UHFFFAOYSA-N
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Description

3-Chlorofluoranthene is a chlorinated polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉Cl. It is a derivative of fluoranthene, where one hydrogen atom is replaced by a chlorine atom at the third position. This compound is known for its presence in various environmental matrices, including urban air, vehicle exhaust, and sediments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorofluoranthene can be synthesized through the chlorination of fluoranthene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of fluoranthene in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and chlorine concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorofluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chlorofluoranthene exerts its effects involves its interaction with cellular components. It can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is known to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a role in mediating its toxicological effects. The activation of AhR leads to the expression of genes involved in xenobiotic metabolism, contributing to its biological impact .

Comparison with Similar Compounds

  • 8-Chlorofluoranthene
  • 3,4-Dichlorofluoranthene
  • 3,8-Dichlorofluoranthene
  • 5,7-Dichlorofluoranthene
  • 1-Chloropyrene
  • 4-Chloropyrene

Comparison: 3-Chlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other chlorinated fluoranthenes, it exhibits distinct properties in terms of its environmental behavior, toxicity, and interaction with biological systems .

Properties

IUPAC Name

3-chlorofluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKSZWWOKBPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180584
Record name Fluoranthene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25911-51-7
Record name Fluoranthene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025911517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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